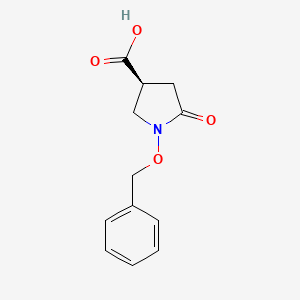
2-Fluoro-6-methoxynaphthalen-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-methoxynaphthalen-1-OL is an organic compound with the molecular formula C11H9FO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a fluorine and a methoxy group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxynaphthalen-1-OL can be achieved through several methods. One common approach involves the anodic fluorination of 4-methoxy-1-naphthol using Et3N·5HF in a mixed nonaqueous solvent . This method ensures excellent yield at room temperature and avoids the formation of polymer on the anode by using pulse electrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrochemical processes. The use of less corrosive fluoride salts and relatively simple equipment makes this method suitable for industrial applications. The process is performed under safe and mild conditions, which is advantageous for large-scale production .
化学反应分析
Types of Reactions
2-Fluoro-6-methoxynaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydroxy derivatives .
科学研究应用
2-Fluoro-6-methoxynaphthalen-1-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Fluoro-6-methoxynaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT) reactions, which are influenced by solvent polarity . This process affects the compound’s photophysical properties and its interactions with biological molecules.
相似化合物的比较
Similar Compounds
6-Methoxynaphthalen-1-ol: A similar compound without the fluorine atom, used in various chemical and biological applications.
2-Fluoro-3-methoxynaphthalen-1-ol: Another fluorinated derivative with different substitution patterns.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with both naphthalene and indole moieties, studied for its potential pharmaceutical applications.
Uniqueness
2-Fluoro-6-methoxynaphthalen-1-OL is unique due to the presence of both fluorine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H9FO2 |
|---|---|
分子量 |
192.19 g/mol |
IUPAC 名称 |
2-fluoro-6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H9FO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6,13H,1H3 |
InChI 键 |
ZGOFRWRABDXVTK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


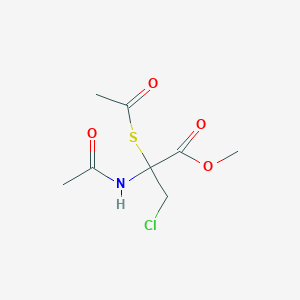
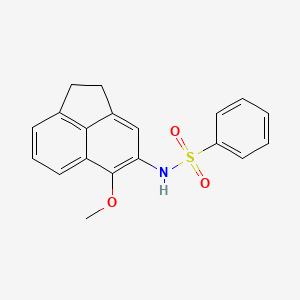
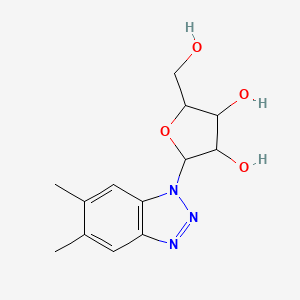
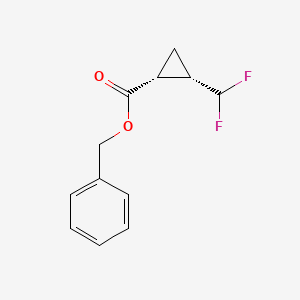
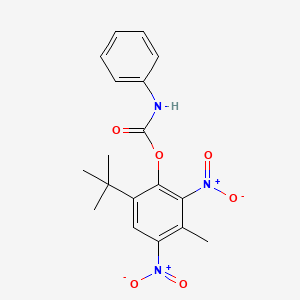
![2-Methyl-4-nitro-1-[4-(trifluoromethyl)sulphanylphenoxy]benzene](/img/structure/B14007307.png)
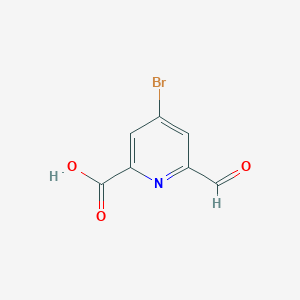
![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)
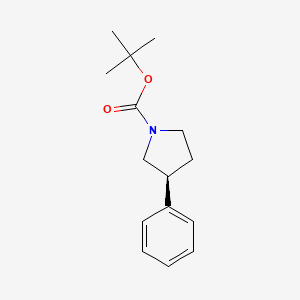

![2-Azaspiro[4.4]nonane,hydrobromide](/img/structure/B14007325.png)
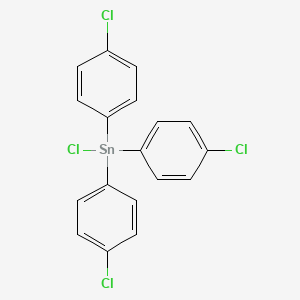
![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
